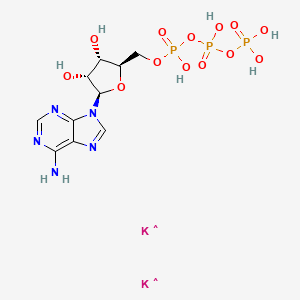
6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride
Vue d'ensemble
Description
6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3. It is an off-white solid and has a molecular weight of 206.08 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7N3.2ClH/c8-3-6-1-2-7(4-9)10-5-6;;/h1,4-5H,2,8H2;2*1H . This indicates that the compound contains a pyridine ring with an aminomethyl group at the 6-position and a nitrile group at the 3-position. Physical And Chemical Properties Analysis
This compound is an off-white solid . It is stored at room temperature . .Applications De Recherche Scientifique
Synthesis Protocols and Chemical Transformations
- An innovative protocol for the synthesis of complex carbonitriles, including variants of 6-(aminomethyl)pyridine-3-carbonitrile, using a transition metal-free route and ring transformation reactions, was developed (Patil & Mahulikar, 2013).
- The compound has been used in the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives through aminomethylation, highlighting its versatility in creating diverse heterocyclic systems (Khrustaleva et al., 2014).
Spectroscopic and Structural Investigations
- Detailed spectroscopic and structural studies have been conducted on derivatives of this compound, employing techniques like FT-IR, NMR, DFT, and docking methods, contributing to understanding its molecular structure and potential pharmaceutical applications (Kumar et al., 2020).
Applications in Photopolymerization Processes
- Derivatives of 6-(aminomethyl)pyridine-3-carbonitrile have been shown to be effective sensors in monitoring various types of photopolymerization processes, demonstrating potential in optoelectronic device applications (Ortyl et al., 2019).
Pharmaceutical and Biological Relevance
- The compound's derivatives have been evaluated for their inhibitory activity against Src kinase, a target of interest in cancer therapy, demonstrating its significance in medicinal chemistry (Boschelli et al., 2005).
- Another study reported the synthesis and evaluation of derivatives as inhibitors of JAK2 kinase, suggesting its potential in treating diseases related to JAK2 kinase activity (Wang et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
6-(aminomethyl)pyridine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-3-6-1-2-7(4-9)10-5-6;;/h1-2,5H,4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLHCVDQOMSOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride | |
CAS RN |
1350362-43-4 | |
| Record name | 6-Aminomethylnicotinonitrile dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B1383500.png)
![1,3-Propanediamine, N1-[8-bromo-7-(trifluoromethyl)imidazo[1,2-a]quinoxalin-4-yl]-](/img/structure/B1383501.png)




